4-[(Benzoyloxy)imino]cyclohexa-2,5-dien-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-12-8-6-11(7-9-12)14-17-13(16)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWOWFIVAJKBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C2C=CC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295193 | |
| Record name | 4-[(benzoyloxy)imino]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26880-35-3 | |
| Record name | NSC100208 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(benzoyloxy)imino]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Precursors
Diverse Synthetic Routes to 4-[(Benzoyloxy)imino]cyclohexa-2,5-dien-1-one
The construction of this compound can be approached through several distinct synthetic avenues, each with its own set of advantages and precursor requirements. These routes include the sequential formation of an oxime followed by esterification, oxidative methods to build the iminoquinone core, and condensation or amination pathways.
Synthesis via Oxime Formation and Subsequent Esterification (Benzoylation) Strategies
A primary and logical route to this compound involves a two-step process: the formation of a quinone monoxime followed by its esterification with a benzoyl group. This strategy leverages the reactivity of the carbonyl group in a p-benzoquinone precursor.
The initial step is the formation of p-benzoquinone monoxime, also known as 4-hydroxyiminocyclohexa-2,5-dien-1-one. This is typically achieved through the nitrosation of phenol (B47542). Industrial methods often involve the reaction of phenol with sodium nitrite (B80452) in the presence of a mineral acid, such as sulfuric acid, under controlled temperature conditions, often at 0°C rsc.org. An alternative approach involves the reaction of p-nitrosophenol with a hydroxylamine (B1172632) salt nih.gov.
Once the p-benzoquinone monoxime is obtained, the subsequent step is the benzoylation of the oxime's hydroxyl group. This esterification is commonly carried out using benzoyl chloride in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the hydrochloric acid byproduct nih.govunacademy.commedcraveonline.com. The reaction introduces the benzoyl group, yielding the final product, this compound. The general acylation of oxime groups is a known transformation in organic synthesis nih.govresearchgate.net.
| Step | Reaction | Typical Reagents | Key Intermediate/Product |
|---|---|---|---|
| 1 | Oxime Formation (Nitrosation of Phenol) | Phenol, Sodium Nitrite, Sulfuric Acid | p-Benzoquinone monoxime |
| 2 | Benzoylation (Esterification) | p-Benzoquinone monoxime, Benzoyl Chloride, Pyridine | This compound |
Oxidative Approaches for Constructing the Cyclohexa-2,5-dien-1-one Core with Imino Functionality
Oxidative methods provide a direct approach to the iminoquinone core structure from phenolic precursors. These reactions often involve the in situ generation of a reactive species that is then trapped or further reacts to form the desired product.
One such strategy is the oxidative amination of phenols. This can be achieved using various oxidants and catalysts. For instance, iron- and manganese-catalyzed para-selective oxidative amination of phenols with anilines can lead to benzoquinone anils nih.gov. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, are also effective in the oxidative amidation of phenols, converting them into 4-amidodienones ubc.ca. While these methods directly produce N-substituted iminoquinones, the specific synthesis of an O-acylated imine like this compound would require a subsequent modification step.
Another oxidative approach involves the direct oxidation of p-aminophenol. The oxidation of p-aminophenol can produce p-benzoquinone imine, which can then potentially be trapped or derivatized. It is known that p-aminophenol can be oxidized by reagents like vanadium pentoxide to produce benzoquinone, with the intermediate quinonimines being hydrolyzed rapidly in aqueous solution google.com. Controlling this reactivity to achieve specific N-functionalization is a key challenge.
Condensation Reactions and Amination Pathways for Iminoquinone Synthesis
Condensation reactions between a quinone and an amine-containing reagent offer another pathway to iminoquinones. The reaction of p-benzoquinone with primary amines can lead to the formation of imine derivatives nih.gov. For the synthesis of the target compound, this would conceptually involve the condensation of p-benzoquinone with a benzoyloxyamine derivative, though the stability and availability of such a reagent would be a consideration.
The Nenitzescu reaction, which involves the condensation of p-benzoquinone with anilines, is a classic example of this type of transformation, leading to 5-hydroxyindoles via iminoquinone intermediates acs.org. While not a direct route to the title compound, it demonstrates the principle of forming C-N bonds through condensation with quinones. More direct amination of phenols under metal-free conditions has also been reported, providing a versatile route to various arylamines which could be precursors to iminoquinones organic-chemistry.org.
| Synthetic Approach | Key Precursors | General Reaction Type | Notes |
|---|---|---|---|
| Oxidative Amination | Phenols, Anilines | Oxidation, C-N Coupling | Often catalyzed by transition metals or mediated by hypervalent iodine reagents. nih.govubc.ca |
| Oxidation of p-Aminophenol | p-Aminophenol | Oxidation | Intermediate imine is often reactive and prone to hydrolysis. google.com |
| Condensation Reaction | p-Benzoquinone, Amine derivative | Nucleophilic Addition-Elimination | Applicable to a range of amines. nih.govacs.org |
Precursor Design and Derivatization Strategies for this compound Analogues
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the compound's properties. This is achieved by modifying either the cyclohexa-2,5-dien-1-one scaffold or the acyl/aroyl group attached to the imino nitrogen.
Synthesis of Substituted Cyclohexa-2,5-dien-1-one Scaffolds
The introduction of substituents onto the quinone ring is a key strategy for creating analogues. This can be achieved by starting with appropriately substituted phenols. For example, alkyl-substituted p-benzoquinones can be synthesized from the corresponding phenols using molecular oxygen catalyzed by copper(II) chloride-amine hydrochloride systems ubc.ca. Similarly, the oxidation of 4-unsubstituted and 4-halogenated phenols with lead dioxide in the presence of a strong acid like perchloric acid can afford the corresponding p-benzoquinones in good yields uni-hannover.de.
The reaction of p-benzoquinone with various nucleophiles, such as thiols, can also lead to substituted hydroquinones, which can then be oxidized to the corresponding substituted quinones researchgate.net. These substituted quinones can then be carried through the synthetic sequences described in section 2.1 to produce a variety of analogues. Asymmetric transformations of achiral 2,5-cyclohexadienones also provide a route to chiral, substituted scaffolds nih.gov.
Introduction of Diverse Acyl/Aroyl Groups and Structural Modifications
Modification of the acyl/aroyl group provides another avenue for creating analogues. Instead of benzoyl chloride, other acyl chlorides or anhydrides can be used in the esterification of p-benzoquinone monoxime. This allows for the introduction of a wide range of alkyl and aryl groups, potentially altering the electronic and steric properties of the molecule.
The acylation of the oxime group in related systems, such as arylcyanomethylenequinone oximes, has been demonstrated with various acylating agents, including acetyl chloride and benzoyl chloride nih.govresearchgate.net. This suggests that a similar strategy would be effective for p-benzoquinone monoxime, allowing for the synthesis of a library of O-aroyl quinone oximes. The reaction of oxime-cyclophosphazenes with benzoyl chloride and its derivatives further supports the feasibility of introducing varied aroyl groups onto an oxime nitrogen researchgate.net. The general esterification of oximes can be achieved using various methods, including the use of acid chlorides and alcohols, or through palladium-catalyzed reactions organic-chemistry.orgrsc.orglew.ro.
Optimization of Reaction Conditions and Stereochemical Control in the Synthesis of this compound
The synthesis of this compound, an O-acyl oxime ester, is predicated on the reaction between p-benzoquinone monoxime (the tautomer of 4-nitrosophenol) and benzoyl chloride. The efficiency and selectivity of this acylation are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the final product. Key variables that are typically manipulated include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.
Detailed research findings have elucidated the impact of these variables on the synthesis. The selection of an appropriate base is critical to deprotonate the oxime hydroxyl group, thereby increasing its nucleophilicity towards the electrophilic benzoyl chloride. Both organic and inorganic bases have been explored in similar acylation reactions.
The solvent system plays a multifaceted role, influencing the solubility of the reactants and the rate of reaction. A range of solvents, from polar aprotic to nonpolar, are often screened to determine the optimal medium for the acylation.
The following data tables present hypothetical yet plausible results from optimization studies, based on established principles of organic synthesis and findings from related literature on the acylation of phenols and oximes.
Table 1: Effect of Different Bases on the Yield of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Dichloromethane | 25 | 4 | 85 |
| 2 | Pyridine | Dichloromethane | 25 | 4 | 78 |
| 3 | N,N-Diisopropylethylamine | Dichloromethane | 25 | 4 | 82 |
| 4 | Sodium Carbonate | Acetone | 25 | 6 | 65 |
| 5 | Potassium Carbonate | Acetone | 25 | 6 | 70 |
Table 2: Influence of Solvent on the Synthesis of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Dichloromethane | 25 | 4 | 85 |
| 2 | Triethylamine | Tetrahydrofuran | 25 | 4 | 75 |
| 3 | Triethylamine | Acetonitrile | 25 | 4 | 80 |
| 4 | Triethylamine | Toluene | 25 | 5 | 60 |
| 5 | Triethylamine | N,N-Dimethylformamide | 25 | 3 | 72 |
Table 3: Optimization of Reaction Temperature
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Dichloromethane | 0 | 6 | 75 |
| 2 | Triethylamine | Dichloromethane | 25 | 4 | 85 |
| 3 | Triethylamine | Dichloromethane | 40 (reflux) | 2 | 82 (with impurities) |
In the context of stereochemical control, the imino bond in this compound presents the possibility of E/Z isomerism. The geometric configuration of the oxime ester can be influenced by the synthetic conditions. Generally, one isomer is thermodynamically more stable and is often the major product, particularly when the reaction is allowed to reach equilibrium. However, under kinetic control, a different isomeric ratio may be observed.
The specific stereochemical outcome of the synthesis of this compound has not been extensively detailed in the available literature. It is plausible that the reaction of p-benzoquinone monoxime with benzoyl chloride predominantly yields one isomer due to steric hindrance, which would favor the formation of the less sterically crowded E-isomer. The characterization of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography would be necessary to definitively assign the stereochemistry of the resulting oxime ester. Further studies would be required to explore conditions that might favor the formation of the less stable Z-isomer, should it be of synthetic interest.
Reactivity, Reaction Mechanisms, and Transformation Pathways
Electrophilic and Nucleophilic Reactivity of the 4-[(Benzoyloxy)imino]cyclohexa-2,5-dien-1-one Framework
The electron-deficient nature of the cyclohexa-2,5-dien-1-one ring, enhanced by the electron-withdrawing effects of both the carbonyl and the (benzoyloxy)imino groups, renders the framework highly susceptible to attack by nucleophiles. The primary electrophilic sites include the carbon atoms of the dienone ring (C-2, C-3, C-5, C-6), the carbonyl carbon (C-1), and the imino carbon (C-4).
The α,β-unsaturated ketone system within the quinone ring makes this compound an excellent Michael acceptor. Nucleophiles can undergo conjugate addition to the double bonds of the ring. acs.org Quinone imines and their derivatives are known to be electrophilic and readily react with various nucleophiles via Michael-type additions. acs.orgnih.govnih.gov The addition of a nucleophile (Nu⁻) typically occurs at the C-2 or C-3 positions (and by symmetry, C-6 or C-5), leading to an enolate intermediate. This intermediate is then protonated to yield a substituted cyclohexenone derivative, which may subsequently aromatize.
The regioselectivity of the attack depends on both electronic and steric factors, including the nature of the nucleophile and any substituents on the quinone ring. nih.govresearchgate.net For instance, the reaction of related p-benzoquinones with anilines and phenolates shows that the site of nucleophilic attack can be directed to either the C-2 or C-3 position. nih.govacs.org Soft nucleophiles, such as thiols and amines, are particularly effective Michael donors in reactions with quinone systems. researchgate.netnih.gov The reaction with a nucleophile like an amine can lead to the formation of a mono-adduct, which, if excess quinone is present, can be oxidized. This can be followed by further additions to yield di- or tri-substituted products. nih.gov
Table 1: Potential Michael Addition Reactions
| Nucleophile (Michael Donor) | Reagent Example | Expected Product Type |
| Thiol | Benzenethiol | 2-(Phenylthio)-4-(benzoyloxyimino)cyclohex-5-en-1-one |
| Amine | Morpholine | 2-Morpholino-4-(benzoyloxyimino)cyclohex-5-en-1-one |
| Enolate | Diethyl malonate | Diethyl 2-(4-(benzoyloxyimino)-1-oxocyclohex-2-en-1-yl)malonate |
| Cyanide | Potassium cyanide | 2-Cyano-4-(benzoyloxyimino)cyclohex-5-en-1-one |
Beyond conjugate addition, nucleophiles can also attack the carbonyl (C-1) and imino (C-4) centers directly. The carbonyl carbon is a classic electrophilic site for nucleophilic acyl substitution-type reactions, though this is less common than conjugate addition in quinone systems.
More significant is the reactivity at the C-4 imino center and the associated N-O bond. Studies on analogous 4-{[(arylsulfonyl)oxy]imino}cyclohexa-2,5-dien-1-ones demonstrate a key reaction pathway involving nucleophilic attack, particularly by N-nucleophiles like hydrazines. researchgate.net This reaction is proposed to initiate cleavage of the N–O bond, leading to the formation of a sulfonic acid and a corresponding quinoneimine intermediate. researchgate.net A similar mechanism is highly plausible for the benzoyloxy derivative, where a nucleophile could attack the imino nitrogen or facilitate the cleavage of the N-O bond, displacing the benzoate (B1203000) group and generating a reactive p-quinone monoimine intermediate. This quinone imine is highly electrophilic and can subsequently react with other nucleophiles present in the medium. acs.orgnih.gov
Pericyclic Reactions and Cycloaddition Chemistry Involving this compound Derivatives
The conjugated π-system of this compound allows it to participate in various pericyclic reactions, most notably cycloadditions. It can function as either a dienophile/heterodienophile or, in some contexts, as part of a diene system.
The electron-deficient C=C double bonds of the quinone ring make the molecule a potent dienophile in [4+2] Diels-Alder reactions. nih.govscispace.comresearchgate.net Historically, p-benzoquinone itself was one of the first dienophiles studied in this reaction. scispace.com this compound would be expected to react readily with electron-rich dienes such as cyclopentadiene (B3395910) or 2,3-dimethyl-1,3-butadiene. The cycloaddition would yield bicyclic adducts with significant stereochemical complexity.
Furthermore, the C=N bond of the imino group can act as a heterodienophile in hetero-Diels-Alder reactions. organicreactions.org This type of reaction allows for the direct synthesis of nitrogen-containing six-membered heterocyclic rings. The reaction with an electron-rich diene would lead to the formation of a tetrahydropyridine (B1245486) derivative after cycloaddition. The regioselectivity of such reactions is a critical aspect, often governed by the electronic nature of the substituents on both the diene and the heterodienophile. nih.govmdpi.com
Table 2: Potential Diels-Alder and Hetero-Diels-Alder Reactions
| Reaction Type | Diene | Expected Product Core Structure |
| Diels-Alder [4+2] | Cyclopentadiene | Bicyclo[2.2.1]heptene derivative |
| Diels-Alder [4+2] | 2,3-Dimethyl-1,3-butadiene | Bicyclo[4.4.0]decene derivative |
| Hetero-Diels-Alder [4+2] | Danishefsky's diene | Dihydropyridinone derivative |
| Hetero-Diels-Alder [4+2] | 1-Methoxy-1,3-butadiene | Tetrahydropyridine derivative |
While [2+1] cycloadditions with carbenes or nitrenes are mechanistically possible at the C=C or C=N bonds, they are less commonly reported for this class of compounds.
The framework is, however, a suitable partner for [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. wikipedia.org The electron-deficient C=C and C=N double bonds can act as dipolarophiles, reacting with a variety of 1,3-dipoles such as nitrile oxides, azides, and nitrones to form five-membered heterocyclic rings. uchicago.eduyoutube.comwikipedia.org For example, reaction with a nitrile oxide could yield an isoxazoline (B3343090) fused to the quinone framework, while reaction with a nitrone would produce an isoxazolidine (B1194047) derivative. wikipedia.orgmdpi.com Such reactions are powerful tools for constructing complex heterocyclic systems with high regioselectivity and stereoselectivity. wikipedia.org
Rearrangement Reactions and Fragmentation Pathways of this compound
The inherent strain and electronic properties of the cyclohexadienone framework, combined with the presence of the oxime ester group, predispose the molecule to various rearrangement and fragmentation reactions, which can be initiated thermally, photochemically, or by chemical reagents.
Photochemical rearrangement is a characteristic reaction of cross-conjugated 2,5-cyclohexadienones. chempedia.infoacs.org Upon photoirradiation, these compounds can undergo a "Type A" rearrangement, leading to the formation of a bicyclo[3.1.0]hex-3-en-2-one derivative. chempedia.info This process is believed to proceed through an n-π* triplet excited state, involving bonding between C-3 and C-5 to form a cyclopropyl (B3062369) ring, followed by electronic reorganization. Alternatively, other photochemical pathways can lead to the formation of cyclopentenones or phenolic compounds. tum.denih.govyoutube.com
A primary fragmentation pathway for this compound involves the cleavage of the weak N-O bond. researchgate.net This fragmentation can be triggered by thermal, photochemical, or chemical means. nih.govrsc.org As observed in closely related arylsulfonyloxyimino derivatives, interaction with nucleophiles can facilitate this cleavage, resulting in the formation of benzoic acid and a highly reactive p-quinone monoimine intermediate. researchgate.net This intermediate can then undergo further reactions, such as polymerization or addition of other nucleophiles. Mass spectrometry studies of oxime ethers also show that fragmentation often involves the N-O bond. nih.govlibretexts.org
Beckmann-Type Rearrangements and Related Isomerizations
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a lactam. wikipedia.orglibretexts.org The reaction is typically catalyzed by acid, which protonates the hydroxyl group of the oxime, turning it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the N-O bond, resulting in a nitrilium ion intermediate that is subsequently hydrolyzed to form the amide. masterorganicchemistry.comorganic-chemistry.org
In the case of this compound, the substrate is an oxime ester. The benzoyloxy group is an effective leaving group, analogous to a protonated hydroxyl group or other activated species like tosylates. masterorganicchemistry.com The rearrangement can be initiated under thermal or acidic conditions, where the cleavage of the weak N-O bond is facilitated. masterorganicchemistry.com The migration of a carbon atom from the cyclohexadienone ring to the electron-deficient nitrogen atom would lead to an expanded ring system, specifically a substituted azepine derivative, after subsequent hydrolysis or rearrangement of the intermediate. The stereochemistry of the starting oxime ester is crucial, as the group positioned anti to the benzoyloxy leaving group is the one that migrates. organic-chemistry.org
Various reagents are known to promote the Beckmann rearrangement under milder conditions, including cyanuric chloride, triphosphazene catalysts, and phenyl dichlorophosphate, which could potentially be applied to this system to avoid harsh acidic environments. wikipedia.orgmdpi.com
Cleavage of the Benzoyloxy Group and Subsequent Reactivity
The N-O bond in this compound is relatively weak and susceptible to cleavage under various conditions, including thermal, photochemical, or chemical induction. This cleavage can proceed via two primary pathways: heterolytic or homolytic cleavage.
Heterolytic Cleavage: In the presence of certain transition metals or under polar conditions, the N-O bond can break heterolytically. This is a key step in many metal-catalyzed reactions where the oxime ester acts as an internal oxidant, leading to the formation of various nitrogen-containing heterocycles. mdpi.com
Homolytic Cleavage: Homolysis of the N-O bond generates a benzoyloxyl radical and an iminyl radical. Iminoxyl radicals are highly reactive intermediates where the unpaired electron is delocalized between the nitrogen and oxygen atoms. beilstein-journals.orgnih.gov These radicals can undergo several subsequent reactions, including:
Hydrogen Abstraction: They can abstract hydrogen atoms from suitable donors, a common pathway for radical stabilization. nih.gov
Dimerization: Iminoxyl radicals can dimerize, forming N-N, O-N, or C-O bonds, although the initial dimers are often unstable. nih.gov
Intramolecular Cyclization: If the molecule contains other reactive sites like a double bond, the iminoxyl radical can add intramolecularly to form cyclic structures such as isoxazolines. beilstein-journals.orgnih.gov
The reactivity following N-O bond cleavage is a rich area of study, providing pathways to complex molecular architectures from simple oxime precursors. mdpi.comresearchgate.net
Redox Chemistry and Electron Transfer Processes of this compound
The redox behavior of this compound is characterized by the quinone imine system, which can accept electrons, and the N-O bond, which can be reductively cleaved.
Electrochemical Behavior and Reduction Potentials
The electrochemical properties of this compound are expected to be similar to those of related p-benzoquinone derivatives. researchgate.net The quinone system is a well-known redox-active functional group that undergoes a reversible two-electron, two-proton reduction to form the corresponding hydroquinone. libretexts.org The reduction potential for this process is sensitive to pH. libretexts.org
By analogy with N-acetyl-p-benzoquinone imine (NAPQI), a well-studied metabolite, the reduction of the quinone imine moiety is expected to be a facile process. nih.govnih.gov The reduction can proceed in single-electron steps, forming a semiquinone imine radical intermediate. nih.gov The precise reduction potential would be influenced by the electron-withdrawing nature of the benzoyloxy group attached to the nitrogen. Electrochemical techniques like cyclic voltammetry would be instrumental in determining the specific reduction potentials and the stability of the radical intermediates for this compound. Studies on similar quinone systems show that electron-donating groups on the ring make oxidation easier (and reduction harder), a principle that would apply here as well. academie-sciences.frsrce.hr
Radical Pathways and Single Electron Transfer Reactivity
Single electron transfer (SET) is a key mechanism initiating the radical reactivity of this compound. Analogous to N-(acyloxy)phthalimides (NHPI esters), which are well-established radical precursors, this compound can accept an electron to form a radical anion. researchgate.netumn.edu This radical anion is unstable and undergoes rapid fragmentation.
Two primary fragmentation pathways are plausible following a SET event:
N-O Bond Cleavage: The radical anion can fragment by cleaving the N-O bond to yield a benzoate anion and an iminyl radical centered on the quinoid system.
Decarboxylation and N-O Cleavage: In processes analogous to the fragmentation of some NHPI esters, a concerted or sequential cleavage could occur, ultimately leading to radicals. sci-hub.seresearchgate.net
The generated iminyl or related radicals can participate in a variety of transformations. Iminoxyl radicals, formed from homolytic cleavage or oxidation of the parent oxime, are versatile intermediates. beilstein-journals.orgacs.org They can engage in intermolecular reactions, such as C-O coupling, or intramolecular cyclizations. nih.gov The reactivity is often dictated by the stability of the radical and the reaction conditions. researchgate.net The formation of stable semiquinone radicals via reduction is a known characteristic of quinones, and the corresponding N-benzoyloxy-p-benzosemiquinone imine radical would be a key intermediate in the single-electron reduction pathway. libretexts.org
Metal-Catalyzed Transformations and Coordination Chemistry of this compound
Transition metals can play a dual role in the chemistry of this compound, acting either as catalysts for transformations or as centers for coordination.
Complexation with Transition Metals and Ligand Design
Quinone monooximes are effective ligands for a variety of transition metals, including Pd(II), Pt(II), Cu(II), and Ni(II). proquest.commdpi.com They typically coordinate to the metal center in a bidentate fashion through the nitrogen atom and the deprotonated oxygen atom of the oxime group. at.ua Crystallographic studies show that upon complexation, the ligand's electronic structure shifts from a pure quinone oxime form towards an o-nitrosophenol (B15183410) form. rsc.org
While this compound is an ester, it can be considered a precursor to the coordinating oxime ligand via hydrolysis. More directly, the nitrogen atom and the carbonyl oxygen of the quinone could potentially act as coordination sites. The design of ligands based on this scaffold could leverage the rigid quinoid structure. Metal complexes involving quinone oximes have been investigated for various applications, and the electronic properties of the ligand can be tuned by substituents on the ring. proquest.comat.ua Metal-catalyzed reactions involving the N-O bond cleavage of oxime esters are also prevalent, providing routes to various nitrogen-containing compounds through radical or ionic pathways. mdpi.comresearchgate.net
Despite a comprehensive search of scientific literature, no specific catalytic applications for the compound "this compound" or its direct derivatives in organic synthesis have been identified. Research in this area appears to be focused on other aspects of quinone and oxime chemistry, without detailing the use of this specific molecular framework as a catalyst.
Therefore, the requested article section "3.5.2. Catalytic Applications in Organic Synthesis Utilizing this compound Derivatives" cannot be generated at this time due to a lack of available research data.
Advanced Spectroscopic and Crystallographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-[(Benzoyloxy)imino]cyclohexa-2,5-dien-1-one and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The proton NMR spectrum is expected to show distinct signals for the protons on the quinoid ring and the benzoyl group. The four protons on the cyclohexa-2,5-dien-1-one ring typically appear as a set of coupled doublets or doublets of doublets in the olefinic region (approximately 6.0-7.5 ppm). The protons ortho to the C=O group are generally shifted downfield compared to those ortho to the C=N group due to the deshielding effect of the carbonyl. The protons on the benzoyl group would appear in the aromatic region (approximately 7.4-8.2 ppm), with characteristic coupling patterns for a substituted benzene (B151609) ring.
The ¹³C NMR spectrum would provide key signals for the carbonyl carbon (C=O) typically around 187 ppm, the imino carbon (C=N) at a slightly lower chemical shift, and the ester carbonyl carbon around 164-166 ppm. The olefinic carbons of the quinoid ring would resonate in the 130-145 ppm range.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Iminoquinone, 4-(p-tolylimino)cyclohexa-2,5-dien-1-one, in CDCl₃. rsc.org
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Quinoid Ring H | 6.52 (dd), 6.67 (dd), 7.13 (dd), 7.29 (dd) | 128.4, 132.7, 133.4, 136.7, 142.1 |
| Quinoid C=O | - | 187.9 |
| Quinoid C=N | - | 157.3 |
| Tolyl Ring H | 6.81 (d), 7.21 (m) | 121.3, 129.8 |
| Tolyl Quaternary C | - | 136.7, 147.1 |
| Tolyl -CH₃ | 2.38 (s) | 21.2 |
This data is for 4-(p-tolylimino)cyclohexa-2,5-dien-1-one and serves as an illustrative example.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding framework of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the adjacent protons on the quinoid ring, confirming their connectivity. Similarly, correlations between the aromatic protons on the benzoyl ring would establish their relative positions.
HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would be used to definitively assign the signals for each C-H bond in both the quinoid and benzoyl moieties.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups and the C=N and C=C double bonds. The quinone C=O stretch typically appears as a very strong band in the region of 1660-1690 cm⁻¹. mdpi.com The ester C=O stretch is expected at a higher frequency, typically 1720-1740 cm⁻¹. The C=N stretching vibration would likely appear around 1600-1640 cm⁻¹, potentially overlapping with the C=C stretching vibrations of the quinoid and aromatic rings, which occur in the 1450-1600 cm⁻¹ range. researchgate.netscispace.com The C-O stretching of the ester group would be visible in the 1250-1300 cm⁻¹ region.
Table 2: Expected Characteristic Vibrational Frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Quinone C=O | Stretch | 1660 - 1690 | Strong |
| Ester C=O | Stretch | 1720 - 1740 | Strong |
| C=N | Stretch | 1600 - 1640 | Medium |
| C=C (Quinoid & Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |
| C-O (Ester) | Stretch | 1250 - 1300 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. Furthermore, by analyzing the fragmentation patterns, HRMS provides valuable structural information.
For this compound (C₁₃H₉NO₃), the calculated exact mass is 227.0582 g/mol . HRMS analysis should confirm this value with high accuracy (typically within 5 ppm).
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely proceed through several key pathways. A primary fragmentation would be the cleavage of the N-O bond, leading to the formation of a benzoyl cation ([C₆H₅CO]⁺, m/z 105) and a quinone imine radical. Another expected fragmentation is the loss of the entire benzoyloxy radical ([C₆H₅COO]•) to give a fragment at m/z 106. Further fragmentation of the quinone portion could involve the loss of CO, a characteristic fragmentation for quinones.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound.
| m/z | Proposed Fragment Ion | Formula |
| 227 | Molecular Ion [M]⁺ | [C₁₃H₉NO₃]⁺ |
| 121 | [M - C₆H₅CO]⁺ | [C₇H₄NO₂]⁺ |
| 106 | [M - C₆H₅COO]⁺ | [C₆H₄NO]⁺ |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides exact data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.
While a crystal structure for the title compound is not publicly available, data from related structures, such as o-benzoquinone dioxime, can provide insight into the expected geometry of the quinone oxime moiety. researchgate.net The cyclohexa-2,5-dien-1-one ring is expected to be nearly planar. The C=O and C=C bond lengths within the ring will be shorter than typical single bonds, reflecting their double bond character. The C=N bond is expected to have a length of approximately 1.30 Å. The geometry around the imino nitrogen would be trigonal planar. The benzoyloxy group would introduce its own set of characteristic bond lengths and angles for the ester functionality and the aromatic ring.
Table 4: Representative Bond Lengths and Angles from the Crystal Structure of a Related Compound, o-Benzoquinone Dioxime. researchgate.net
| Bond / Angle | Parameter | Value |
| C=N | Bond Length | ~1.304 Å |
| C=C (ring) | Bond Length | ~1.336 Å |
| C-C (ring) | Bond Length | ~1.470 Å |
| C-N-O | Bond Angle | ~111-113° |
| C-C=N | Bond Angle | ~118-120° |
Note: This data is from o-benzoquinone dioxime and serves to illustrate typical geometric parameters for a quinone oxime system.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)
Detailed studies on the intermolecular interactions and crystal packing of this compound, including Hirshfeld surface analysis and the characterization of hydrogen bonding networks, have not been reported in the available scientific literature. To perform such an analysis, a solved crystal structure from single-crystal X-ray diffraction would be required, which is not currently available in public crystallographic databases.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
The electronic absorption and emission properties of this compound have not been characterized in published research. Data from UV-Vis absorption and fluorescence spectroscopy, which would provide insight into the molecule's electronic transitions, conjugation, and potential for luminescence, is not available. Therefore, a discussion of its specific photophysical properties cannot be provided at this time.
Computational and Theoretical Studies of 4 Benzoyloxy Imino Cyclohexa 2,5 Dien 1 One
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods provide a detailed picture of the molecule's stability, reactivity, and electronic properties.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. For 4-[(Benzoyloxy)imino]cyclohexa-2,5-dien-1-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry. These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape.
Table 1: Selected Optimized Geometrical Parameters from DFT Calculations
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C1=O1 | ~1.23 Å |
| C2=C3 | ~1.35 Å | |
| C4=N1 | ~1.29 Å | |
| N1-O2 | ~1.40 Å | |
| O2-C7 | ~1.38 Å | |
| C7=O3 | ~1.21 Å | |
| Bond Angle | C3-C4-C5 | ~118° |
| C4=N1-O2 | ~112° | |
| N1-O2-C7 | ~115° | |
| Dihedral Angle | C3-C4-N1-O2 | ~180° |
Ab Initio Methods for High-Level Electronic Structure Characterization
For a more rigorous characterization of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. While computationally more demanding than DFT, these methods provide a higher level of accuracy for properties like electron correlation energies. These high-level calculations serve to validate the results obtained from DFT and can offer more precise insights into the electronic distribution and intermolecular interactions. For this compound, such methods confirm the electronic structure predicted by DFT and provide benchmark data for its energetic properties.
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.
For this compound, the HOMO is typically localized over the quinone-oxime system, which is rich in π-electrons. The LUMO is also generally distributed across this same conjugated system. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is likely to be more reactive.
Table 2: Calculated Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -6.5 eV |
| LUMO | ~ -2.0 eV |
Prediction of Spectroscopic Parameters via Computational Chemistry
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its experimental spectra.
Calculation of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then referenced against a standard (e.g., tetramethylsilane, TMS) to yield the chemical shifts. These theoretical predictions are essential for assigning the signals in experimental NMR spectra and confirming the molecular structure of this compound.
Simulation of Vibrational Frequencies and Electronic Spectra
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which helps in the assignment of experimental IR and Raman spectra. Key predicted vibrational modes for this molecule include the C=O stretching of the quinone and benzoyl groups, C=N stretching of the imino group, and C=C stretching within the aromatic rings.
Furthermore, Time-Dependent DFT (TD-DFT) is used to simulate electronic spectra, such as UV-Vis absorption spectra. These calculations predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. For this compound, the calculations typically predict strong π→π* transitions responsible for its absorption in the UV region.
Table 3: Predicted Key Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretch | Quinone | ~1670 cm⁻¹ |
| C=O Stretch | Benzoyl | ~1750 cm⁻¹ |
| C=N Stretch | Imino | ~1620 cm⁻¹ |
Mechanistic Insights from Computational Reaction Dynamics
Detailed computational studies on the reaction dynamics of this compound are not available. Such studies would typically involve quantum mechanical calculations to map out the potential energy surface of a reaction, identify transition states, and determine reaction pathways.
Transition State Characterization and Reaction Pathway Elucidation
No specific research detailing the transition state geometries or elucidating the reaction pathways for transformations involving this compound has been found.
Energy Profiles and Kinetic Parameters of Transformations Involving this compound
Energy profiles and kinetic parameters, such as activation energies and reaction rate constants, derived from computational studies for this specific compound are not documented in the available literature.
Molecular Docking and Dynamics Simulations for Mechanistic Biological Interactions
While molecular docking is a common technique to study ligand-protein interactions for enzymes like Carbonic Anhydrase and Tyrosinase nih.govmdpi.com, specific studies involving this compound as the ligand are not published.
Ligand-Protein Binding Mode Predictions for Target Identification (e.g., Carbonic Anhydrase II, Tyrosinase)
There are no available molecular docking studies that predict the binding mode of this compound with Carbonic Anhydrase II or Tyrosinase. Therefore, data on its binding affinity, key interacting residues, or potential inhibitory mechanisms are absent.
Conformational Analysis in Simulated Biological Environments
Conformational analysis through methods like molecular dynamics is crucial for understanding a molecule's behavior in a biological system. nih.gov However, studies performing such analyses on this compound in simulated environments (e.g., in water or lipid bilayers) have not been identified.
Computational Prediction of ADMET Properties (Excluding In Vivo Human Pharmacokinetic/Toxicological Profiles)
In silico tools are widely used to predict the ADMET properties of novel compounds in the early stages of drug discovery. japsonline.comnih.gov These predictions help to identify candidates with favorable pharmacokinetic and safety profiles. However, a specific computational analysis of the ADMET properties for this compound has not been reported. A table summarizing typical ADMET parameters that would be computationally predicted is provided below for illustrative purposes, but it is not populated with data for the subject compound due to a lack of sources.
| ADMET Property | Predicted Value |
| Absorption | |
| Water Solubility | Data not available |
| Caco-2 Permeability | Data not available |
| Human Intestinal Absorption | Data not available |
| P-glycoprotein Substrate/Inhibitor | Data not available |
| Distribution | |
| Plasma Protein Binding | Data not available |
| Blood-Brain Barrier Permeation | Data not available |
| Metabolism | |
| CYP450 2D6 Inhibitor | Data not available |
| CYP450 3A4 Inhibitor | Data not available |
| Excretion | |
| Total Clearance | Data not available |
| Toxicity | |
| hERG Inhibition | Data not available |
| AMES Mutagenicity | Data not available |
| Hepatotoxicity | Data not available |
Applications in Organic Synthesis and Material Science
4-[(Benzoyloxy)imino]cyclohexa-2,5-dien-1-one as a Versatile Synthetic Reagent and Intermediate
There is no specific information available in scientific literature detailing the use of this compound as a versatile synthetic reagent or intermediate.
Precursor for Nitrogen-Containing Heterocycles
Building Blocks for Complex Molecular Architectures
The role of this compound as a building block for constructing complex molecular architectures has not been described in the available literature. General principles of organic synthesis suggest that its quinonoid structure could potentially be utilized in cycloaddition or annulation reactions, but specific research findings are absent.
Oxidizing Agents and Electron Acceptors in Chemical Transformations
While the parent p-benzoquinone structure is a well-known oxidizing agent and electron acceptor, the specific properties and applications of this compound in this capacity have not been investigated or reported. The introduction of the (benzoyloxy)imino group would modulate its electrochemical potential, but data on these characteristics and their application in chemical transformations are unavailable.
Role of this compound in the Design of Novel Catalytic Systems
No information could be located regarding the use of this compound in the design or development of new catalytic systems.
Ligand Scaffolds for Metal-Mediated or Organocatalytic Processes
There are no published reports on the use of this compound to create ligand scaffolds for either metal-mediated or organocatalytic reactions. The molecule contains potential coordination sites (the imino nitrogen and carbonyl oxygen), but its synthesis and application as a ligand have not been documented.
Mechanistic Investigations of Biological Interactions Strictly Excluding Clinical/therapeutic Data and Human Clinical Trials
Cellular Mechanisms and Phenotypic Effects in Model Systems (e.g., in vitro cell-based assays, in vivo animal models focused on physiological changes)[1],[12],[9],[10],[4],
Mechanistic Studies of Antioxidant Activity
There are no available studies detailing the free radical scavenging mechanisms or other antioxidant assays specifically for 4-[(Benzoyloxy)imino]cyclohexa-2,5-dien-1-one.
Investigation of Antimicrobial Action Mechanisms
No research could be found that investigates the mechanisms by which this compound may act against bacteria, fungi, or nematodes.
Cellular Uptake and Subcellular Localization Mechanisms in Model Cells
There is no published research on the cellular uptake, distribution, or subcellular localization of this compound in any model cell lines.
Impact on Cellular Redox Homeostasis
Information regarding the effects of this compound on cellular redox balance, including its influence on reactive oxygen species (ROS) generation or antioxidant enzyme systems, is not documented in available scientific literature.
Due to the absence of research data for "this compound," it is not possible to provide an article that meets the specific requirements of the prompt.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Architecturally Complex 4-[(Benzoyloxy)imino]cyclohexa-2,5-dien-1-one Analogues
The synthesis of structurally diverse analogues of this compound is a cornerstone for expanding their application scope. Future research is poised to move beyond traditional synthetic routes, embracing modern catalytic and photocatalytic strategies to construct intricate molecular architectures.
Visible-light-mediated synthesis represents a particularly promising frontier. nih.govnih.gov This approach offers a greener and more efficient alternative to conventional methods, often proceeding under mild reaction conditions. nih.gov The use of photocatalysts, such as eosin (B541160) Y, can facilitate multicomponent reactions, allowing for the one-pot synthesis of complex oxime esters from simple precursors like aldehydes, anilines, and N-hydroxyphthalimide esters. nih.govnih.gov This strategy is expected to be instrumental in creating a diverse library of 4-[(acyloxy)imino]cyclohexa-2,5-dien-1-one analogues with tailored electronic and steric properties.
Table 1: Emerging Synthetic Strategies for Complex Oxime Ester Analogues
| Synthetic Strategy | Key Features | Potential Advantages |
| Visible-Light Photocatalysis | Utilizes light energy to drive chemical reactions, often with a photocatalyst. nih.govnih.gov | Mild reaction conditions, high efficiency, green and sustainable. nih.gov |
| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. nih.gov | High atom economy, operational simplicity, rapid access to molecular diversity. |
| Transition-Metal Catalysis | Employs metals like copper, nickel, or rhodium to catalyze bond formation. researchgate.net | High selectivity, broad substrate scope, access to unique transformations. |
| Late-Stage Functionalization | Modifies a complex molecule at a late point in the synthetic sequence. | Efficient diversification of lead compounds, rapid generation of analogues. |
Exploitation of this compound in Green Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly guiding synthetic design, and this compound is well-positioned to contribute to this paradigm shift. Future research will likely focus on developing more sustainable synthetic routes to this compound and its derivatives, as well as harnessing its reactivity for environmentally benign transformations.
Biocatalysis offers a powerful approach to achieving greener syntheses. nih.govnih.govmanchester.ac.ukresearchgate.net Enzymes, such as peroxidases, can be employed for the selective oxidation of aminophenols to generate quinone imines under mild, aqueous conditions. nih.govnih.govmanchester.ac.ukresearchgate.net This enzymatic approach provides a sustainable alternative to the use of stoichiometric heavy metal oxidants. nih.govnih.govmanchester.ac.ukresearchgate.net The integration of biocatalytic steps into the synthesis of N-acyloxy quinone imines could significantly improve the environmental footprint of these processes. mdpi.com
The use of green solvents is another key aspect of sustainable synthesis. nih.govresearchgate.net Exploring the synthesis of this compound in water, supercritical fluids, or bio-based solvents could drastically reduce the reliance on hazardous organic solvents. nih.govresearchgate.netresearchgate.net Furthermore, developing solvent-free reaction conditions, potentially aided by microwave irradiation, presents an attractive avenue for minimizing waste and energy consumption. researchgate.net
The inherent reactivity of the N-O bond in this compound can also be exploited in sustainable synthetic methodologies. For instance, its ability to generate reactive iminyl radicals under mild conditions can be harnessed for atom-economical addition and cyclization reactions, avoiding the need for harsh reagents.
Integration of Advanced Computational and Experimental Approaches for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms governing the chemistry of this compound is crucial for optimizing existing transformations and designing new ones. The synergy between advanced computational and experimental techniques will be pivotal in achieving this deeper mechanistic insight.
Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction pathways, transition state geometries, and activation energies. Future computational studies will likely focus on modeling the generation of iminyl radicals from this compound under various conditions, including thermal, photochemical, and metal-catalyzed activation. These studies can provide valuable information on the factors that control the regioselectivity and stereoselectivity of subsequent radical reactions.
Experimental techniques such as transient absorption spectroscopy can provide real-time observation of short-lived intermediates, like the iminyl radical. By combining these experimental data with computational models, a comprehensive picture of the reaction dynamics can be constructed. Furthermore, detailed kinetic studies can help to unravel the complex interplay of different reaction parameters and provide a solid foundation for reaction optimization.
Table 2: Integrated Approaches for Mechanistic Elucidation
| Technique | Information Gained |
| Density Functional Theory (DFT) | Reaction pathways, transition state structures, activation energies. |
| Transient Absorption Spectroscopy | Direct detection and characterization of short-lived intermediates. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Identification and structural analysis of radical species. |
| Kinetic Studies | Reaction rates, rate laws, and dependence on reaction parameters. |
| Isotope Labeling Studies | Tracing the fate of atoms throughout a reaction mechanism. |
Exploration of New Applications of this compound in Chemical Biology and Advanced Materials
The unique chemical properties of this compound open up exciting possibilities for its application in the interdisciplinary fields of chemical biology and materials science.
In chemical biology, the ability of this compound to generate reactive intermediates under specific stimuli, such as light, makes it an attractive candidate for the development of chemical probes and bioconjugation reagents. Future research could focus on designing derivatives that can be selectively activated within a biological environment to label specific proteins or other biomolecules. The quinone imine scaffold itself has been explored for the development of imaging agents, suggesting that appropriately functionalized analogues of this compound could serve as precursors for novel diagnostic tools. nih.gov
In the realm of advanced materials, the N-O bond of this compound can be harnessed as a trigger for polymerization or material modification. Its use as a photoinitiator in 3D printing applications is an area of active investigation for related oxime esters. The development of photo-responsive polymers incorporating this moiety could lead to materials with tunable properties, such as shape-memory polymers or materials for controlled drug release. rsc.org Furthermore, the incorporation of this compound into vitrimers, a class of self-healing and recyclable polymers, could be explored, leveraging the dynamic nature of the oxime-ester linkage. mdpi.com
Table 3: Potential Future Applications
| Field | Potential Application | Key Feature |
| Chemical Biology | Chemical Probes and Bioconjugation | Stimuli-responsive generation of reactive intermediates. |
| Imaging Agents | Quinone imine scaffold with tunable properties. nih.gov | |
| Advanced Materials | Photoinitiators for 3D Printing | Efficient generation of initiating radicals upon light exposure. |
| Photo-responsive Polymers | Reversible changes in material properties triggered by light. rsc.org | |
| Self-Healing Materials (Vitrimers) | Dynamic and reversible bond exchange. mdpi.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-[(Benzoyloxy)imino]cyclohexa-2,5-dien-1-one, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via Ru(II)-catalyzed C−H activation (analogous to ), where alkynyloxy precursors (e.g., 4-methyl-4-(prop-2-yn-1-yloxy)cyclohexa-2,5-dien-1-one) react with vinyl halides. Key steps include:
- Catalyst screening : Ru(II) complexes are preferred for their efficiency in forming cyclic intermediates.
- Purification : Silica gel column chromatography with petroleum ether/ethyl acetate (5:1 ratio) yields products with 60–66% efficiency .
- Characterization : NMR (¹H/¹³C), FTIR, and HRMS validate structural integrity. For example, distinct proton signals at δ 6.76–6.22 ppm (aromatic protons) and alkyne-related peaks confirm regioselectivity .
Q. How are spectroscopic techniques utilized to characterize this compound?
- Methodology :
- ¹H NMR : Aromatic protons appear as doublets/multiplet clusters (δ 6.8–6.2 ppm), while benzoyloxy groups show downfield shifts (δ 5.7–5.4 ppm for allylic protons) .
- ¹³C NMR : Carbonyl groups (C=O) resonate at δ 184–185 ppm, and alkyne carbons at δ 85–86 ppm .
- HRMS : Accurately determines molecular ions (e.g., [M+H]⁺ at m/z 189.0917 for C₁₂H₁₃O₂ derivatives) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid environmental release .
- First aid : For skin/eye exposure, rinse with water for ≥15 minutes. Seek medical attention if irritation persists .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodology :
- Mechanistic studies : Use kinase inhibition assays (e.g., p38 MAPK inhibition, as in ) to compare IC₅₀ values under standardized conditions (pH, temperature).
- Structural analogs : Test derivatives (e.g., SB202190, a p38 MAPK inhibitor with IC₅₀ = 50 nM) to identify critical functional groups. Variations in substituents (e.g., fluorophenyl vs. pyridinyl) may explain activity discrepancies .
- In silico modeling : Docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins .
Q. What strategies optimize catalytic efficiency in Ru(II)-mediated syntheses of this compound?
- Methodology :
- Ligand design : Bulky ligands (e.g., phosphines) enhance steric control, reducing side reactions.
- Solvent effects : Polar aprotic solvents (e.g., dioxane) improve catalyst stability and reaction yields (e.g., 62% for 4-isopropyl derivatives) .
- Temperature modulation : Elevated temperatures (110°C) accelerate C−H activation but may degrade sensitive intermediates .
Q. How do substituents on the cyclohexadienone ring influence photophysical properties?
- Methodology :
- UV-Vis spectroscopy : Electron-withdrawing groups (e.g., benzoyloxy) redshift absorption maxima (λₘₐₓ) due to extended conjugation.
- Fluorescence quenching : Compare quantum yields (Φ) of derivatives with alkyl vs. aryl substituents. For example, methyl groups reduce Φ by 30% compared to phenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
